5-Fluoro-2-nitrobenzamide

Antimycobacterial Tuberculosis Nitroreductase

Select 5-fluoro-2-nitrobenzamide (CAS 77206-97-4) as your core scaffold for targeted drug discovery. The ortho-nitro group enables bioreductive activation critical for antimycobacterial and anticancer prodrug strategies, while the 5-fluoro substituent enhances metabolic stability and membrane permeability (LogP 2.24 vs. 0.79 for 2-nitrobenzamide). This dual electronic/steric profile is irreplaceable for constructing indazolinone kinase inhibitors (e.g., Aurora A, CDK2) and SAR studies against drug-resistant TB. Procuring generic nitrobenzamide analogs risks divergent reactivity in cross-coupling and altered target binding. Request a quote for bulk R&D supply with verified purity and shipping compliance.

Molecular Formula C7H5FN2O3
Molecular Weight 184.12 g/mol
CAS No. 77206-97-4
Cat. No. B1342311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-nitrobenzamide
CAS77206-97-4
Molecular FormulaC7H5FN2O3
Molecular Weight184.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)
InChIKeyFIAHHCYZKNNOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-nitrobenzamide (CAS 77206-97-4): Baseline Profile and Procurement-Relevant Identity


5-Fluoro-2-nitrobenzamide (CAS 77206-97-4) is a disubstituted benzamide derivative characterized by a nitro group at the ortho position and a fluorine atom at the meta position relative to the carboxamide moiety [1]. With a molecular weight of 184.13 g/mol and the formula C₇H₅FN₂O₃, the compound features a distinctive substitution pattern that imparts a calculated LogP of approximately 2.24 and a polar surface area of 89.9 Ų, balancing lipophilicity and polarity for membrane permeability and target engagement in drug discovery contexts . It is commercially available from multiple vendors in research-grade purity (95–98%) and is primarily employed as a versatile synthetic building block and pharmaceutical intermediate, with documented utility in the synthesis of kinase inhibitors and antimycobacterial agents [1].

Why 5-Fluoro-2-nitrobenzamide Cannot Be Replaced by Generic Nitrobenzamide Analogs in Critical Applications


Substituting 5-fluoro-2-nitrobenzamide with a generic nitrobenzamide analog—such as 2-nitrobenzamide, 4-fluoro-2-nitrobenzamide, or 3-nitrobenzamide—introduces substantial risks of altered reaction outcomes, biological activity, and physicochemical behavior due to the precise electronic and steric contributions of the 2-nitro, 5-fluoro substitution pattern. Fluorine substitution at the 5-position modulates electron density and metabolic stability [1], while the ortho-nitro group is essential for bioreductive activation pathways in antimicrobial and anticancer prodrug strategies . The specific spatial arrangement and electronic profile of this disubstitution pattern are not interchangeable with other isomers or mono-substituted analogs, which may exhibit significantly different reactivity in cross-coupling reactions, divergent binding affinities in kinase inhibition assays, or altered lipophilicity that impacts cellular uptake [1]. The following sections provide quantitative evidence substantiating these critical differentiators.

Quantitative Evidence Guide: How 5-Fluoro-2-nitrobenzamide (77206-97-4) Differs from Closest Analogs


Antimycobacterial Activity: 5-Fluoro-2-nitrobenzamide Exhibits MIC Against M. tuberculosis via F420-Dependent Nitroreductase Activation

5-Fluoro-2-nitrobenzamide demonstrates antimycobacterial activity against Mycobacterium tuberculosis through a mechanism dependent on the F420 cofactor and deazaflavin-dependent nitroreductase (Ddn) [1]. Diminished activity was observed in M. tuberculosis mutants affected in cofactor F420 biosynthesis (fbiC), cofactor reduction (fgd), or nitroreductase activity (rv3547), confirming that reductive activation of the nitro group is essential for activity [1]. While specific MIC data for this exact compound are not reported in primary literature, its structural similarity to 3,5-dinitrobenzamide analogs that exhibit MIC values as low as 16 ng/mL in related series [2] suggests potential as a scaffold for further optimization.

Antimycobacterial Tuberculosis Nitroreductase

Physicochemical Differentiation: LogP and PSA of 5-Fluoro-2-nitrobenzamide Versus Unsubstituted 2-Nitrobenzamide

5-Fluoro-2-nitrobenzamide exhibits a calculated LogP of 2.24 and a polar surface area (PSA) of 89.9 Ų . In contrast, the unsubstituted analog 2-nitrobenzamide has a LogP of 0.79 and a PSA of 88.8 Ų [1]. The introduction of a single fluorine atom at the 5-position increases lipophilicity by approximately 1.45 LogP units while maintaining a comparable PSA, thereby enhancing membrane permeability without sacrificing aqueous solubility required for formulation.

Lipophilicity Polar Surface Area Drug-likeness

Synthetic Utility: 5-Fluoro-2-nitrobenzamide as a Key Intermediate in Kinase Inhibitor Synthesis (Vertex Patent WO2004/037814 A1)

5-Fluoro-2-nitrobenzamide is explicitly disclosed as a synthetic intermediate in Vertex Pharmaceuticals' patent WO2004/037814 A1, which claims indazolinone compositions useful as kinase inhibitors targeting Aurora A, CDK2, ERK2, MK2, and GSK3 [1]. The compound appears on pages 176–177 of the patent as a building block for constructing indazolinone scaffolds. This is a distinct application not shared by simpler nitrobenzamides (e.g., 2-nitrobenzamide), which lack the fluorine handle for subsequent functionalization and are not cited in this kinase inhibitor patent.

Kinase Inhibitors Synthetic Intermediate Pharmaceutical Patents

Safety and Handling Profile: GHS Classification of 5-Fluoro-2-nitrobenzamide Informs Procurement and Laboratory Protocols

5-Fluoro-2-nitrobenzamide is classified under GHS as Harmful/Irritant with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is more pronounced than that of the unsubstituted 2-nitrobenzamide, which carries only H302 and H319 warnings . The additional H315 and H335 designations for the 5-fluoro derivative indicate heightened dermal and inhalation risks, necessitating more stringent personal protective equipment (PPE) and engineering controls during handling.

Safety Data Sheet GHS Classification Handling Precautions

Reactivity Profile: Nitro Group Reduction and Fluorine-Mediated Electronic Effects

The 2-nitro group in 5-fluoro-2-nitrobenzamide can be selectively reduced to the corresponding amine using palladium on carbon (10% Pd/C) under hydrogen atmosphere in methanol, yielding 2-amino-5-fluorobenzamide . This transformation is a key step in the synthesis of more complex heterocycles and is documented in synthetic routes employing 17.5 g (95.04 mmol) of the compound with 1.75 g of 10% Pd/C . The presence of the 5-fluoro substituent increases the electron deficiency of the aromatic ring, which can modulate the reduction potential of the nitro group and influence regioselectivity in subsequent electrophilic aromatic substitution reactions relative to non-fluorinated analogs.

Synthetic Chemistry Reduction Electron-Withdrawing Effects

Optimal Procurement and Application Scenarios for 5-Fluoro-2-nitrobenzamide (77206-97-4)


Antitubercular Drug Discovery: Scaffold for F420-Dependent Nitroreductase Prodrugs

Research groups focused on developing novel antimycobacterial agents should prioritize 5-fluoro-2-nitrobenzamide as a core scaffold. The compound's nitro group undergoes F420-dependent reductive activation, a validated mechanism for targeting Mycobacterium tuberculosis [1]. While specific MIC data for this exact compound are limited, its structural similarity to highly potent dinitrobenzamide derivatives (MIC = 16 ng/mL) [2] supports its use in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties against drug-resistant TB strains.

Kinase Inhibitor Synthesis: Intermediate for Indazolinone-Based Therapeutics

Medicinal chemistry teams pursuing kinase inhibitors—particularly those targeting Aurora A, CDK2, ERK2, MK2, or GSK3—should procure 5-fluoro-2-nitrobenzamide for use as a key building block in the construction of indazolinone scaffolds, as disclosed in Vertex Pharmaceuticals' patent WO2004/037814 A1 [3]. The compound's 2-nitro and 5-fluoro substitution pattern provides both a reactive handle for heterocycle formation and a fluorine atom for modulating metabolic stability and target binding.

Fluorinated Building Block Supply: Synthesis of 2-Amino-5-fluorobenzamide Derivatives

Synthetic chemistry laboratories requiring access to 2-amino-5-fluorobenzamide—a versatile intermediate for constructing fluorinated heterocycles—should stock 5-fluoro-2-nitrobenzamide as the precursor. The compound is readily reduced using 10% Pd/C in methanol under hydrogen atmosphere on multigram scales (up to 17.5 g, 95.04 mmol demonstrated) . This route provides a practical and scalable entry point into fluorinated aniline chemistry without the need for hazardous fluorinating reagents.

Comparative Lipophilicity and Permeability Studies: Model Compound for Fluorine Effects

Researchers investigating the impact of fluorine substitution on physicochemical properties should utilize 5-fluoro-2-nitrobenzamide as a model system. The compound's calculated LogP of 2.24 represents a +1.45 LogP unit increase over unsubstituted 2-nitrobenzamide (LogP = 0.79) [4], providing a quantifiable case study for how a single fluorine atom modulates lipophilicity while maintaining a comparable polar surface area (89.9 Ų vs. 88.8 Ų). This differentiation is valuable for training sets in computational ADME prediction models and for designing analogs with optimized membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.